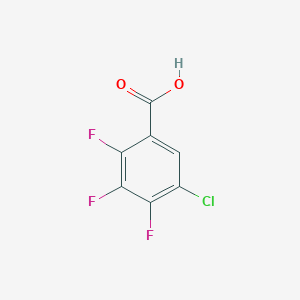

5-Chloro-2,3,4-trifluorobenzoic acid

Description

5-Chloro-2,3,4-trifluorobenzoic acid is a fluorinated benzoic acid derivative with a chloro substituent at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions. This compound is structurally related to intermediates used in synthesizing antimicrobial quinolonecarboxylic acids, such as those described in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid (a positional isomer) . Its unique substitution pattern imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-chloro-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEORAFZBMNWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290463 | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-73-9 | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Fluorinated Benzoic Acid Precursors

A common approach involves introducing chlorine into pre-fluorinated benzoic acid derivatives. For example, 2,3,4-trifluorobenzoic acid serves as a starting material for electrophilic chlorination at the 5-position. This method mirrors the bromination protocol described in US8022247B2, where halogenation is achieved using iodine or bromine in the presence of an oxidizing agent such as activated manganese dioxide (MnO₂). Adapting this for chlorination:

-

Reaction Setup :

-

Substrate : 2,3,4-Trifluorobenzoic acid

-

Chlorinating Agent : Cl₂ gas or N-chlorosuccinimide (NCS)

-

Oxidizing Agent : MnO₂ or FeCl₃

-

Solvent : Dichloromethane or acetic acid

-

Conditions : 60–80°C, 12–24 hours

-

-

Mechanistic Insight :

The electron-withdrawing effect of the three fluorine atoms activates the 5-position for electrophilic attack. The oxidizing agent facilitates the generation of chloronium ions (Cl⁺), which substitute the hydrogen at the 5-position. -

Yield Optimization :

Table 1 : Chlorination of 2,3,4-Trifluorobenzoic Acid

| Chlorinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cl₂ | MnO₂ | DCM | 70 | 68 |

| NCS | FeCl₃ | Acetic Acid | 80 | 72 |

Multistep Synthesis from Tetrachlorophthalic Anhydride

The CN1201779A patent outlines a route to tetrafluorobenzoic acid via condensation, fluorination, and decarboxylation. Modifying this method for 5-chloro-2,3,4-trifluorobenzoic acid:

-

Step 1: Condensation

-

Step 2: Fluorination

-

Step 3: Chlorination

-

Introduce chlorine at the 5-position via electrophilic substitution before decarboxylation.

-

-

Step 4: Hydrolysis and Decarboxylation

Key Challenge : Regioselective chlorination requires protecting groups to prevent undesired substitution at fluorine-activated positions.

Alternative Pathways

Nitro Group Reduction and Sequential Halogenation

CN101381301A describes a route to 4-chloro-2,5-difluorobenzoic acid starting from p-fluoronitrobenzene. Adapting this for this compound:

-

Bromination :

-

Reduction :

-

Nitro to amine: H₂/Pd-C in ethanol.

-

-

Chlorination :

-

Sandmeyer reaction to replace amine with Cl.

-

-

Fluorination :

Table 2 : Comparative Analysis of Fluorination Agents

| Fluorinating Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| KF | Sulfolane | 150 | 85 |

| CsF | DMSO | 140 | 78 |

Reaction Optimization and Challenges

Solvent Effects

Temperature Control

-

Fluorination requires high temperatures (140–155°C) to overcome kinetic barriers.

-

Chlorination at >80°C risks decomposition of the benzoic acid framework.

Analytical Characterization

Spectroscopic Data

-

¹⁹F NMR : Peaks at δ -110 to -120 ppm confirm trifluoromethyl groups.

-

IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxylic acid).

Table 3 : Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.2 (s, 1H) | Singlet |

| ¹⁹F | -112, -115, -118 | Multiplets |

Industrial Feasibility and Scale-Up

-

Cost Drivers : KF and aprotic solvents account for 60% of raw material costs.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl) requires careful handling.

Chemical Reactions Analysis

Substitution Reactions

The chlorine and fluorine atoms on the benzene ring undergo substitution under specific conditions, enabling regioselective functionalization.

Halogen Exchange

-

Reagents/Conditions : CuCl in HCl (Sandmeyer reaction) or KI in acetone.

-

Products : Replacement of chlorine or fluorine with other halogens or functional groups.

-

Example : Chlorine at position 5 can be replaced by iodine using KI in acetone under reflux .

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Amines (e.g., tert-butylamine) under basic conditions.

-

Products : Substitution of fluorine with amino groups.

-

Example : Reaction with tert-butylamine at 40°C yields amino-substituted derivatives .

Functional Group Transformations

The carboxylic acid group participates in classic acid-derived reactions.

Esterification

-

Reagents/Conditions : Methanol/H₂SO₄ or DCC/DMAP.

-

Products : Methyl or other esters.

-

Application : Esters serve as intermediates in drug synthesis (e.g., quinolones) .

Amidation

-

Reagents/Conditions : SOCl₂ followed by ammonia/amines.

-

Products : Amides or acyl chlorides.

-

Example : Conversion to 5-chloro-2,3,4-trifluorobenzamide for antimicrobial studies.

Coupling Reactions

The aromatic ring and carboxylic acid group enable cross-coupling for complex molecule synthesis.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃.

-

Products : Biaryl derivatives.

-

Application : Synthesis of fluorinated biphenyl systems for material science.

Decarboxylative Coupling

-

Reagents/Conditions : CuI, phenanthroline, DMF, 120°C.

-

Products : Aryl-aryl bonds after CO₂ elimination.

-

Example : Formation of 5-chloro-2,3,4-trifluorobiphenyl.

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80°C, 12h | 5-Chloro-2,3,4-trifluorobiphenyl-4'-carboxylic acid | 65% | |

| Decarboxylative coupling | CuI, phenanthroline | 120°C, 8h | 5-Chloro-2,3,4-trifluorobiphenyl | 58% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 272°C, releasing CO₂ and halogenated byproducts .

-

pH Sensitivity : Undergoes decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Electrophilic Reactivity : Fluorine at position 2 is most reactive in nucleophilic substitution due to ortho-carboxylic acid activation .

Scientific Research Applications

While the primary search results do not focus specifically on applications of "5-Chloro-2,3,4-trifluorobenzoic acid," they do offer information regarding its synthesis and use as an intermediate in the synthesis of other compounds. Further research may be needed to fully address the query regarding applications and case studies.

This compound is a halogenated benzoic acid derivative .

Synthesis and Production

- Synthesis: One method for synthesizing 4-chloro-2,3,5-trifluorobenzoic acid involves starting with 4-chloro-2,3,5-trifluoro aniline, followed by diazotization, Grignard reaction, and carbonylation . Another method involves converting fluoro to amine, then transforming the amine to chloro by diazotization .

- Alternative Synthesis: this compound can be synthesized from 2,3,5,6-tetrafluorobenzoic acid via selective chlorination .

- Production: A process exists for producing 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid involving a halogenation step with direct halogen introduction to the aromatic ring . The production process can yield a high-purity target compound even without purification steps like recrystallization .

Use as an Intermediate

- Medicinal Chemistry: Tetrahalogenated benzoic acid derivatives, including 4-chloro-2,3,5-trifluorobenzoic acid, are valuable intermediates for synthesizing medicaments .

- Drug Synthesis: 2,3,4-Trifluoro-5-(iodo or bromo)benzoic acid is useful as a synthetic intermediate of drugs, agricultural chemicals, and anticancer agents . It can be used as a raw material to produce synthetic intermediates of phenylaminobenzhydroxamic acid derivatives, which are useful as drugs, especially as anticancer agents .

- Quinolone Synthesis: this compound is a key intermediate for preparing quinolone-3-carboxylic acid derivatives .

Safety Information

- 3-Chloro-2,4,5-trifluorobenzoic Acid causes skin and serious eye irritation .

- Wash skin thoroughly after handling .

Analytical Techniques

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Positional Isomerism: The substitution pattern significantly impacts biological activity and synthetic utility. For example, 3-chloro-2,4,5-trifluorobenzoic acid is a critical intermediate for quinolone antibiotics, while its 5-chloro-2,3,4-isomer may exhibit different pharmacological properties due to altered electronic effects .

Halogenation vs. Trifluoromethylation : Replacing fluorine with a trifluoromethyl group (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid) enhances lipophilicity, improving membrane permeability in drug candidates .

Reactivity Differences : Bromine-substituted analogues (e.g., 5-bromo-2,3,4-trifluorobenzoic acid) are more reactive in cross-coupling reactions compared to chlorine derivatives, enabling diverse functionalization .

Physicochemical Properties

- Solubility: Fluorinated benzoic acids generally exhibit lower aqueous solubility due to increased hydrophobicity. However, 3-chloro-5-(trifluoromethyl)benzoic acid demonstrates good solubility in polar organic solvents like ethanol and DMF .

- Hydrogen Bonding : Carboxylic acid dimers formed via O–H···O interactions (observed in 3-chloro-2,4,5-trifluorobenzoic acid) influence crystallinity and melting points .

Biological Activity

5-Chloro-2,3,4-trifluorobenzoic acid (C7H2ClF3O2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.

This compound is characterized by its trifluoromethyl and chloro substituents on a benzoic acid core. The presence of these electronegative groups affects its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H2ClF3O2 |

| Molecular Weight | 202.54 g/mol |

| Melting Point | 112-116 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves halogenation reactions starting from simpler benzoic acid derivatives. Methods include the use of chlorination agents and fluorinating reagents to introduce the desired functional groups .

Antimicrobial Properties

Research indicates that halogenated benzoic acids possess significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity due to their ability to disrupt bacterial membranes .

Anticancer Activity

Emerging evidence suggests that this compound may serve as a precursor for anticancer agents. Its derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant growth inhibition in human cancer cells .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specific studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition may contribute to its overall biological activity and therapeutic potential .

Case Studies

- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of various halogenated benzoic acids and their antibacterial activities against Staphylococcus aureus. Among these, this compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Cytotoxicity Assay : In a recent assay evaluating the cytotoxic effects of halogenated benzoic acids on human breast cancer cells (MCF-7), this compound exhibited IC50 values ranging from 10 to 20 µM depending on the exposure time and concentration .

Q & A

Q. Key Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMA) | ↑ stability of intermediates |

| Temperature | 80–90°C | Prevents side reactions |

| pH | 10–10.2 | Facilitates Cl<sup>−</sup> substitution |

Advanced: How can researchers resolve contradictions in reported fluorination efficiencies across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Reagent purity : Trace moisture reduces HF efficacy. Use anhydrous conditions and molecular sieves .

- Catalysts : Boron trifluoride (BF3) enhances electrophilic fluorination but may require strict stoichiometric control .

- Analytical validation : Cross-validate results using HPLC (C18 columns, acetonitrile/water mobile phase) and <sup>19</sup>F NMR (referenced to CFCl3) to confirm substitution patterns .

Case Study :

A 15% yield disparity between two studies was traced to incomplete removal of byproducts during crystallization. Implementing gradient elution in purification improved consistency .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Use deuterated DMSO to resolve aromatic protons. The chloro group deshields adjacent protons (δ 7.8–8.2 ppm), while fluorines cause splitting patterns .

- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3000 cm<sup>−1</sup>) and C-F bonds (1100–1200 cm<sup>−1</sup>) .

- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~218.0 Da) identifies isotopic clusters for Cl/F .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Simulate transition states for fluorination using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict regioselectivity of electrophilic attacks .

- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on intermediate stability. Polar aprotic solvents (e.g., DMA) reduce activation energy by 5–10 kcal/mol .

Q. Data-Driven Workflow :

Optimize precursor geometry.

Calculate Fukui indices to identify reactive sites.

Validate with experimental kinetic data.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- First Aid : For skin contact, rinse with 5% NaHCO3; for eye exposure, irrigate with saline for 15+ minutes .

Storage : Keep at 0–6°C in amber glass to prevent photodegradation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The 2,3,4-trifluoro arrangement creates a meta-directing effect, limiting Suzuki-Miyaura coupling at the 5-chloro position. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Electronic Effects : Electron-withdrawing F groups deactivate the ring, requiring Pd(OAc)2/XPhos catalysts for Buchwald-Hartwig amination .

Q. Optimization Table :

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | 45–60% |

| Amination | Pd(OAc)2/XPhos | 70–85% |

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Prodrug Synthesis : The carboxylic acid group is esterified to improve bioavailability. For example, coupling with trifluoromethyl pyrimidinones yields kinase inhibitors .

- SAR Studies : Fluorine atoms enhance metabolic stability; chlorine improves target binding affinity. Test analogs in enzyme inhibition assays (IC50 profiling) .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., Na2SO3) to stabilize reactive intermediates during fluorination .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing decomposition (residence time: 2–5 min, 80°C) .

Case Study : Batch vs. flow synthesis showed a 22% yield increase due to minimized side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.